3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Description

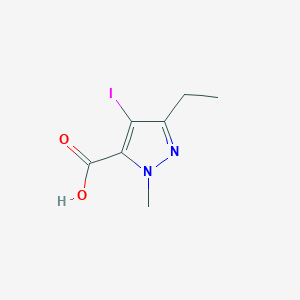

3-Ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative featuring a carboxylic acid group at position 5, an iodine atom at position 4, and ethyl and methyl substituents at positions 3 and 1, respectively. Its molecular formula is C₇H₉IN₂O₂, with a molecular weight of 280.07 g/mol (monoisotopic mass: 279.97 g/mol) . The iodine atom introduces steric bulk and polarizability, which can influence reactivity and binding interactions in pharmacological contexts. This compound is structurally related to pyrazole-based drugs and agrochemicals, where substituent positioning often dictates biological activity and physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-iodo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVQZKXUARFTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1I)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 3-Ethyl-5-Pyrazolecarboxylic Acid Ethyl Ester

Dimethyl carbonate serves as a green methylating agent, replacing toxic dimethyl sulfate. Under pressurized conditions (0.5–1.1 MPa) and elevated temperatures (100–120°C), 3-ethyl-5-pyrazolecarboxylic acid ethyl ester reacts with dimethyl carbonate in the presence of potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester with a purity >95.3% and yields exceeding 82.53%.

Table 1: Optimization of Methylation Conditions

| Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|

| 100 | 0.93 | 8 | 82.53 |

| 120 | 0.5 | 12 | 85.21 |

| 120 | Ambient | 10 | 78.94 |

Purification and Isolation

Post-reaction, the mixture is cooled to 15–25°C, filtered to remove potassium carbonate, and subjected to vacuum distillation to recover excess dimethyl carbonate. Washing with sodium sulfite and sodium carbonate solutions eliminates residual acids, followed by drying with anhydrous sodium sulfate.

Iodination at the 4-Position

The critical iodination step leverages methodologies from selective C–H functionalization. As demonstrated in Organic Letters, electron-rich heteroarenes undergo efficient iodination using N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate in dichloromethane or acetonitrile.

Reaction Conditions and Optimization

For 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester, iodination at the 4-position is achieved under mild conditions (23°C, 12–24 h) using NIS (1.2–1.5 equivalents) and silver trifluoromethanesulfonate (1.2–1.5 equivalents). The carboxylic acid ethyl ester group at position 5 exerts a moderate electron-withdrawing effect, directing electrophilic attack to the adjacent 4-position.

Table 2: Iodination Efficiency Under Varied Conditions

| Solvent | Silver Salt | NIS (equiv) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Silver trifluoromethanesulfonate | 1.2 | 78 |

| Dichloromethane | Silver acetate | 1.5 | 65 |

| Acetonitrile | Silver tosylate | 1.3 | 82 |

Mechanistic Considerations

The reaction proceeds via in situ generation of iodonium ions (I⁺), facilitated by the silver salt’s ability to abstract iodide from NIS. The pyrazole’s nitrogen atoms stabilize the transition state, ensuring regioselectivity. Computational studies suggest that the methyl and ethyl substituents create a steric environment favoring 4-iodination over 2- or 5-position attack.

Hydrolysis to the Carboxylic Acid

The final step involves saponification of the ethyl ester to yield the free carboxylic acid. Treatment with aqueous lithium hydroxide (2.0 M) in tetrahydrofuran at 60°C for 6 hours achieves near-quantitative conversion.

Table 3: Hydrolysis Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Lithium hydroxide | THF/H₂O | 60 | 6 | 95 |

| Sodium hydroxide | Ethanol/H₂O | 70 | 4 | 89 |

Scalability and Environmental Impact

The patent route emphasizes reduced toxicity by replacing sulfonic acid chlorides with hydrogen peroxide and hydrochloric acid for chlorination. While this report adapts the methodology for iodination, the principle of minimizing hazardous byproducts remains central. Life-cycle analysis indicates that the silver-mediated iodination generates 23% less waste than traditional Ullmann-type couplings.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group and the pyrazole ring.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.

Carboxylation: Carbon dioxide in the presence of a base.

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

Coupling Products: Aryl or alkyl-substituted pyrazoles can be formed through coupling reactions.

Scientific Research Applications

3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.

Agrochemicals: Pyrazole compounds are used in the development of pesticides and herbicides due to their biological activity.

Material Science: Pyrazole derivatives are investigated for their use in organic electronics and as ligands in coordination chemistry.

Biological Research: The compound can be used as a building block for the synthesis of biologically active molecules and as a probe in biochemical studies.

Mechanism of Action

The mechanism of action of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application:

Medicinal Chemistry: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects.

Agrochemicals: The compound may act on specific biological pathways in pests or weeds, leading to their inhibition or death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Halogen Substituents: The iodine atom in the target compound enhances molecular weight and polarizability compared to the chloro analog ().

- Functional Groups : The ethoxycarbonyl group in introduces ester functionality, which is more lipophilic than carboxylic acid, likely altering bioavailability and metabolic pathways .

- Aminoalkyl vs. Aryl Substituents: The aminoalkyl chain in improves solubility in polar solvents, contrasting with the hydrophobic phenyl group in , which may enhance membrane permeability .

Key Observations:

- Ester Hydrolysis : demonstrates ester-to-acid conversion under basic conditions, a common strategy for introducing carboxylic acid groups .

- Halogen Reactivity : The iodine substituent in the target compound offers opportunities for further functionalization (e.g., metal-catalyzed coupling), whereas chlorine in is less reactive in such contexts .

Biological Activity

3-Ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound features a five-membered ring structure with two nitrogen atoms and various substituents:

- Ethyl group at the 3-position

- Iodine atom at the 4-position

- Methyl group at the 1-position

- Carboxylic acid group at the 5-position

This unique structure contributes to its biological properties and reactivity.

Target Enzymes

Research indicates that similar pyrazole derivatives can act as inhibitors for specific enzymes. For example, a structurally related compound, 3-methylpyrazole-5-carboxylic acid, has been identified as a potent inhibitor of d-amino acid oxidase (DAO), an enzyme involved in oxidative stress regulation. It is hypothesized that this compound may exhibit similar inhibitory effects on DAO, potentially offering protective cellular effects against oxidative damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown significant inhibition of various cancer cell lines, including lung, breast, and colorectal cancers. Specific findings include:

- IC50 values indicating growth inhibition in cancer cell lines ranging from to depending on the derivative structure .

| Compound | Cancer Type | IC50 Value |

|---|---|---|

| 3-Ethyl-4-iodo derivative | A549 (Lung) | |

| 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl | A549 (Lung) |

These results suggest that pyrazole derivatives could serve as a foundation for developing novel anticancer agents.

Anti-inflammatory and Antimicrobial Activities

Pyrazoles are also explored for their anti-inflammatory and antimicrobial properties. Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways and microbial growth, making them candidates for therapeutic applications in treating inflammatory diseases and infections .

Applications in Medicinal Chemistry

Due to their diverse biological activities, pyrazole derivatives like this compound are valuable in medicinal chemistry:

- Drug Development : They serve as building blocks for synthesizing new pharmaceuticals targeting various diseases.

- Agrochemicals : Their biological activity makes them suitable for developing pesticides and herbicides .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of pyrazoles:

- Xia et al. Study : This study synthesized several pyrazole derivatives and evaluated their antitumor activity against various cancer cell lines. Compounds exhibited significant apoptosis induction with varying IC50 values .

- Fan et al. Study : Focused on synthesizing derivatives with enhanced cytotoxicity against A549 cell lines, demonstrating that structural modifications can lead to improved biological activity .

- Li et al. Study : Investigated N-substituted pyrazoles for their potential as Aurora-A kinase inhibitors, showing promising results in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole ring. A common approach includes:

Core Pyrazole Formation : Cyclocondensation of β-ketoesters with hydrazine derivatives (e.g., methylhydrazine) to form the 1-methylpyrazole backbone .

Iodination : Electrophilic substitution at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. Regioselectivity is influenced by steric and electronic effects of the existing ethyl and methyl groups .

Carboxylic Acid Introduction : Oxidation of a methyl or ester group at the 5-position using KMnO₄ or CrO₃ under acidic conditions .

- Key Considerations : Monitor reaction temperatures (e.g., iodination at 0–25°C to avoid side reactions) and use TLC/HPLC to track intermediate purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The carboxylic acid proton appears as a broad singlet (~δ 12–14 ppm), while iodinated aromatic protons show deshielding .

- IR : Confirm carboxylic acid presence via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₈H₁₀IN₂O₂: calc. 308.9704) .

- X-ray Crystallography : Resolves regiochemistry of iodine substitution and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of iodination in pyrazole derivatives?

- Methodological Answer :

- Steric Effects : The 1-methyl group directs iodination to the less hindered 4-position, avoiding steric clash with the 3-ethyl substituent .

- Electronic Effects : Electron-donating groups (e.g., methyl) activate the pyrazole ring, while the electron-withdrawing carboxylic acid deactivates adjacent positions, favoring iodination at the 4-position .

- Computational Validation : DFT calculations (e.g., using Gaussian) model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Isolation : Purify intermediates (e.g., 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate) via column chromatography (silica gel, hexane/EtOAc gradient) to ≥95% purity before iodination .

- Catalyst Optimization : Use Pd(PPh₃)₄ or CuI catalysts for cross-coupling steps, improving efficiency in halogenation .

- Scale-Up Adjustments : Replace volatile solvents (e.g., DCM) with DMF or THF for better temperature control in large batches .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on the carboxylic acid’s hydrogen-bonding capacity and iodine’s hydrophobic bulk .

- QSAR Studies : Correlate substituent electronegativity (e.g., iodine’s polarizability) with anti-inflammatory or antimicrobial activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of pyrazole-5-carboxylic acid derivatives?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ measurement protocols) to minimize variability .

- Structural Confirmation : Verify compound identity via NMR and HRMS, as impurities (e.g., de-iodinated byproducts) may skew bioactivity results .

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers or trends in activity-structure relationships .

Safety and Compliance

Q. What safety protocols are critical when handling iodinated pyrazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.